3-(1,3-Dioxolan-2-yl)-2-fluoropyridine
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Overview
Description
3-(1,3-Dioxolan-2-yl)-2-fluoropyridine is an organic compound that features a pyridine ring substituted with a fluorine atom and a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-2-fluoropyridine typically involves the formation of the 1,3-dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst . The fluoropyridine moiety can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-fluoropyridine involves its interaction with molecular targets through its fluorine and dioxolane moieties. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and biological research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
Fluoropyridines: Compounds with a fluorine atom attached to a pyridine ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)-2-fluoropyridine is unique due to the combination of the 1,3-dioxolane ring and the fluoropyridine moiety, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO2/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 |
InChI Key |
HFDUXJNGBFITDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
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